5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with benzhydryl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, sodium ethoxide
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced bicyclic compounds
Substitution: Substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways .
Biology: Its stable bicyclic structure makes it an ideal candidate for probing biological systems .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities .
Industry: Industrially, the compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for use in high-performance applications .
Wirkmechanismus
The mechanism of action of 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound with similar structural features.
5-Phenylbicyclo[2.2.1]hept-2-ene: A related compound with a phenyl group substitution.
5,6-Dibromobicyclo[2.2.1]hept-2-ene: A brominated derivative with different reactivity.
Uniqueness: 5,6-Dibenzhydrylbicyclo[2.2.1]hept-2-ene stands out due to its dibenzhydryl substitution, which imparts unique chemical and physical properties. This substitution enhances the compound’s stability and reactivity, making it more versatile for various applications compared to its simpler analogs.
Eigenschaften
Molekularformel |
C33H30 |
---|---|
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
5,6-dibenzhydrylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C33H30/c1-5-13-24(14-6-1)30(25-15-7-2-8-16-25)32-28-21-22-29(23-28)33(32)31(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28-33H,23H2 |
InChI-Schlüssel |
SDNWHTQTJJDCTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.